molecular formula C17H15NO3 B11848705 (Z)-2-Benzamido-3-(o-tolyl)acrylic acid

(Z)-2-Benzamido-3-(o-tolyl)acrylic acid

Cat. No.: B11848705
M. Wt: 281.30 g/mol
InChI Key: MTKXGGLBWOXJHV-PTNGSMBKSA-N
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Description

(Z)-2-Benzamido-3-(o-tolyl)acrylic acid is an organic compound characterized by its unique structure, which includes a benzamido group, an o-tolyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Benzamido-3-(o-tolyl)acrylic acid typically involves the reaction of benzamide with o-tolylacetic acid under specific conditions. One common method involves the use of organometallic catalysts, such as palladium or nickel, to facilitate the coupling reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Benzamido-3-(o-tolyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: K2CO3, sodium hydroxide (NaOH)

    Solvents: DMF, ethanol, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(Z)-2-Benzamido-3-(o-tolyl)acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-2-Benzamido-3-(o-tolyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Benzamido-3-(o-tolyl)acrylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(Z)-2-benzamido-3-(2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H15NO3/c1-12-7-5-6-10-14(12)11-15(17(20)21)18-16(19)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11-

InChI Key

MTKXGGLBWOXJHV-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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